4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a formyl group, a phenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the formyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use scalable reactions and may involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-Carboxy-2-phenyl-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Hydroxymethyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-phenyl-1,3-thiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
2-Phenyl-1,3-thiazole-4-carboxylic acid: Lacks the formyl group.
4-Formyl-1,3-thiazole-5-carboxylic acid: Lacks the phenyl group.
Uniqueness
4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the formyl and carboxylic acid groups on the thiazole ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88469-72-1 |
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Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-formyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7NO3S/c13-6-8-9(11(14)15)16-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
MJJMTRHNUSGGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C=O |
Origin of Product |
United States |
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